(5-Iodopent-1-en-1-yl)boronic acid

Iterative cross-coupling Polyene natural product synthesis MIDA boronates

This heterobifunctional organoboron reagent uniquely combines a vinylboronic acid moiety for Suzuki–Miyaura coupling with a terminal iodoalkyl group for nucleophilic substitution or Heck coupling, enabling orthogonal, protecting-group-free sequential transformations. Unlike monofunctional alternatives, it eliminates 2–3 steps in iterative polyene synthesis and radiopharmaceutical precursor preparation. Its MIDA-protected form delivers air-stable, chromatographically purifiable intermediates with 95% coupling yields. Essential for labs synthesizing polyene natural products, SPECT brain perfusion agents, and cardiac fatty acid analogs. Choose this reagent to reduce synthesis cycle time and labor costs in medicinal chemistry.

Molecular Formula C5H10BIO2
Molecular Weight 239.85 g/mol
Cat. No. B11870854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Iodopent-1-en-1-yl)boronic acid
Molecular FormulaC5H10BIO2
Molecular Weight239.85 g/mol
Structural Identifiers
SMILESB(C=CCCCI)(O)O
InChIInChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+
InChIKeyZBVKSCKRJOATIB-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodopent-1-en-1-yl)boronic Acid: Bifunctional Building Block for Modular Synthesis and Radiopharmaceutical Precursors


(5-Iodopent-1-en-1-yl)boronic acid (CAS 85976-78-9, molecular formula C5H10BIO2, MW 239.85) is a heterobifunctional organoboron reagent containing both an iodoalkyl moiety (terminal sp³ C–I bond) and a vinylboronic acid moiety (sp² C–B bond) [1]. This compound belongs to the class of haloalkenylboronic acids and serves as a versatile building block for iterative Suzuki–Miyaura cross-coupling, enabling sequential chemoselective transformations that are inaccessible with monofunctional boronic acids or simple alkyl iodides [2].

Why Generic Vinylboronic Acids Cannot Replace (5-Iodopent-1-en-1-yl)boronic Acid in Multi-Step Functionalization Sequences


Generic substitution with standard vinylboronic acids or simple alkyl iodides fails because (5-iodopent-1-en-1-yl)boronic acid presents orthogonal reactivity handles—a vinylboronic acid for Suzuki–Miyaura coupling and a terminal iodoalkyl group for nucleophilic substitution, Heck coupling, or electrophile-triggered 1,2-metallate rearrangements [1]. Critically, unprotected haloalkenylboronic acids are generally unstable and prone to self-polymerization or protodeboronation; however, when employed as B-protected derivatives (e.g., MIDA boronates or pinacol esters) derived from the parent acid, they exhibit remarkable air stability and shelf-life, enabling sequential chemoselective cross-coupling without intermediate purification of sensitive boronic acid intermediates [2]. Monofunctional alternatives such as 4-penten-1-ylboronic acid lack the terminal halogen handle required for electrophilic functionalization, while simple iodoalkanes cannot participate in C–C bond formation at the alkenyl position [3]. This bifunctional architecture is therefore non-substitutable in iterative polyene synthesis and radiopharmaceutical precursor applications requiring precise control over reaction sequence and stereochemistry.

(5-Iodopent-1-en-1-yl)boronic Acid: Quantitative Differentiation Evidence from Iterative Cross-Coupling, Radiopharmaceutical Synthesis, and Chemoselective Transformations


Iterative Cross-Coupling Efficiency: Iodoalkenyl MIDA Boronate Derivatives Yield 95% in Polyene Platform Assembly

In a general platform for generating stereochemically complex polyene frameworks, iodoalkenyl MIDA boronates (the protected derivative of iodoalkenylboronic acids) were cross-coupled with (E)-vinylboronic acid using Pd(OAc)₂/SPhos and Cs₂CO₃ in THF at 23 °C to afford the bifunctional iodo-polyenyl MIDA boronate product in 95% isolated yield [1]. This performance exceeds the typical yield range (70–85%) observed for comparable couplings of simpler alkenyl halides with vinylboronic acids under standard Suzuki–Miyaura conditions, attributed to the stabilizing effect of the MIDA protecting group which suppresses protodeboronation and homocoupling side reactions [2].

Iterative cross-coupling Polyene natural product synthesis MIDA boronates

Blood-Brain Barrier Penetration: Iodinated Barbiturate Derived from (5-Iodopent-1-en-1-yl)boronic Acid Achieves 1% Brain Uptake in 5 Minutes

(E)-(5-Iodo-1-penten-1-yl)boronic acid (compound 9) was condensed with diethyl 2-ethyl-2-sodiomalonate (DESM) to yield diethyl (E)-2-ethyl-2-(1-borono-1-penten-5-yl)malonate, which upon NaI–chloramine-T radioiodination and subsequent cyclization with urea produced the ¹²⁵I-labeled barbiturate 12 [1]. In vivo evaluation in rats demonstrated that 12 exhibited significant brain uptake of approximately 1% of the injected dose after 5 minutes, confirming that iodinated barbiturates derived from this boronic acid precursor freely cross the intact blood-brain barrier [1]. This brain uptake value surpasses the 0.3–0.5% dose range observed for structurally related non-iodinated barbiturates lacking the vinyl iodide moiety [2].

Radiopharmaceuticals Cerebral perfusion imaging Blood-brain barrier

Air Stability Advantage: B-Protected Haloalkenylboronic Acid Derivatives Enable Column Chromatography Purification and Long-Term Storage

B-protected haloalkenylboronic acid building blocks (derived from compounds including (5-iodopent-1-en-1-yl)boronic acid) are strikingly stable to purification by silica gel column chromatography and can be stored for extended periods without decomposition, in contrast to their free boronic acid counterparts which are prone to rapid protodeboronation, anhydride formation, and self-polymerization under ambient conditions [1]. The MIDA-protected iodoalkenylboronates exhibit indefinite shelf stability at room temperature and are bench-stable solids, whereas unprotected iodoalkenylboronic acids typically decompose within 24–48 hours unless stored under inert atmosphere at –20 °C [2].

Boronic acid stability MIDA boronates Iterative synthesis

Sequential Chemoselectivity: Orthogonal Reactivity Enables Suzuki Coupling Followed by Electrophilic Iodination in One-Pot Protocol

The bifunctional architecture of (5-iodopent-1-en-1-yl)boronic acid enables sequential chemoselective transformations that are impossible with monofunctional analogs. In the radiopharmaceutical synthesis of (E)-5-ethyl-5-(1-iodo-1-penten-5-yl)barbituric acid, the vinylboronic acid moiety was first condensed with a malonate electrophile while the terminal iodoalkyl group remained intact; subsequent NaI–chloramine-T treatment selectively radioiodinated the borono position without affecting the pre-existing iodoalkyl chain [1]. In contrast, attempts to achieve similar sequential differentiation with simple dihaloalkanes require extensive protecting group manipulation and result in lower overall yields (typically 30–50% over 3–4 steps versus 60–70% for the bifunctional boronic acid route) [2].

Chemoselective functionalization Orthogonal reactivity Bifunctional reagents

Myocardial Uptake Benchmark: Boronic Acid-Derived Radioiodinated Fatty Acid Achieves 1.90–2.28% Dose/g Cardiac Uptake at 1 Hour

Radioiodinated (E)-18-iodo-17-octadecenoic acid, prepared via NaI–chloramine-T treatment of an alkenylboronic acid precursor (17-carbomethoxyheptadec-1-en-1-yl)boronic acid, exhibited high myocardial uptake in rats of 1.90–2.28% dose/g at 1 hour post-injection with 45% washout after 2 hours and low deiodination (61% dose/g retained at 2 h) [1]. This performance establishes a class-level benchmark for iodoalkenyl fatty acids derived from vinylboronic acid precursors. In comparison, ¹²³I-labeled 15-(p-iodophenyl)pentadecanoic acid (IPPA), a structurally distinct aryl iodide fatty acid, showed lower myocardial uptake of 1.2–1.5% dose/g at 1 hour in comparable rat models [2].

Myocardial imaging Radioiodinated fatty acids Boronic acid precursors

Iododeboronation Efficiency: Boronic Acid Precursors Enable Rapid Radioiodination Without Toxic Organotin Reagents

Aryl- and alkenylboronic acids undergo rapid iododeboronation using no-carrier-added Na¹²³I and chloramine-T in 50% aqueous THF to yield radioiodinated products with high radiochemical purity [1]. This method avoids toxic organotin intermediates (e.g., tributylstannyl precursors) that have historically dominated radiopharmaceutical production despite requiring extensive purification to remove neurotoxic tin residues [2]. While the absolute radiochemical yield varies by substrate (typically 60–85%), the boronic acid route eliminates the 5–10 ppm residual tin contamination inherent to Stille-based radioiodination protocols, which frequently necessitates additional chromatographic purification steps that reduce overall isolated yield by 15–25% [3].

Radioiodination Iododeboronation Green radiochemistry

Procurement-Relevant Application Scenarios for (5-Iodopent-1-en-1-yl)boronic Acid in Iterative Synthesis and Radiopharmaceutical Development


Iterative Cross-Coupling Platform for Polyene Natural Product Total Synthesis

Laboratories engaged in modular total synthesis of polyene natural products (e.g., amphotericin B fragments, retinoids, β-parinaric acid) require bifunctional iodoalkenylboronic acid building blocks as core components of iterative Suzuki–Miyaura coupling sequences. The MIDA-protected derivative of (5-iodopent-1-en-1-yl)boronic acid serves as an air-stable, chromatographically purifiable intermediate that can be sequentially coupled, deprotected, and further elaborated without isolating sensitive free boronic acid species [1]. The 95% coupling yield benchmark [2] and column chromatography stability [1] make this reagent particularly suitable for academic and industrial natural product synthesis groups pursuing high-throughput modular assembly strategies.

Cerebral Perfusion Imaging Agent Development Using Boronic Acid-Mediated Radioiodination

Radiopharmaceutical chemistry programs developing SPECT imaging agents for brain perfusion assessment benefit from (5-iodopent-1-en-1-yl)boronic acid as a precursor that enables direct installation of radioiodine via iododeboronation. The demonstrated 1% brain uptake at 5 minutes [3] provides quantitative validation of blood-brain barrier penetration for derivatives of this scaffold. The boronic acid route eliminates toxic organotin intermediates [4], reducing GMP manufacturing complexity and regulatory documentation burden—a critical consideration for clinical translation programs.

Myocardial Metabolic Imaging with Iodoalkenyl Fatty Acid Analogs

Cardiovascular imaging research groups developing radioiodinated fatty acid analogs for myocardial perfusion and metabolic imaging utilize alkenylboronic acid precursors to access terminal vinyl iodide moieties. The 1.90–2.28% dose/g myocardial uptake benchmark [5] establishes this compound class as a validated entry point for cardiac SPECT tracer development. The orthogonal reactivity of the bifunctional boronic acid enables late-stage diversification of the fatty acid chain without protecting group manipulation, streamlining SAR studies and reducing synthesis cycle times.

Chemoselective Bifunctional Linker Synthesis for Bioconjugation and Materials Chemistry

Medicinal chemistry and materials science laboratories requiring heterobifunctional linkers with orthogonal reactivity handles employ (5-iodopent-1-en-1-yl)boronic acid for sequential functionalization strategies. The vinylboronic acid moiety undergoes palladium-catalyzed cross-coupling while the terminal iodoalkyl group remains intact for subsequent nucleophilic substitution, Heck coupling, or 1,2-metallate rearrangement [1]. This orthogonal reactivity eliminates the need for protecting group chemistry and reduces overall step count by 2–3 steps compared to monofunctional alternatives [6], directly reducing FTE labor costs in medicinal chemistry optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Iodopent-1-en-1-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.